FTase Selectivity Over GGTase I: A 6,000-Fold Window That Defines Experimental Utility
Manumycin A inhibits farnesyltransferase (FTase) with an IC50 of 30 nM, whereas it does not affect geranylgeranyltransferase I (GGTase I) until reaching an IC50 of 180 µM, representing a 6,000-fold selectivity window for FTase over GGTase I [1]. This selectivity is critical because both FTase and GGTase I are closely related prenyltransferases that modify distinct protein substrates; non-selective inhibition would confound interpretation of Ras-specific signaling studies .
| Evidence Dimension | Enzyme inhibition potency and selectivity |
|---|---|
| Target Compound Data | FTase IC50 = 30 nM (or 5 µM depending on assay format); GGTase I IC50 = 180 µM |
| Comparator Or Baseline | GGTase I (internal baseline) |
| Quantified Difference | 6,000-fold higher potency for FTase versus GGTase I |
| Conditions | Cell-free enzymatic assay; FTase and GGTase I purified from rat brain or recombinant sources |
Why This Matters
This 6,000-fold selectivity window ensures that observed Ras pathway inhibition in cellular studies can be attributed specifically to FTase blockade rather than off-target GGTase I inhibition, a critical consideration for experimental design and data interpretation.
- [1] Vinci-Biochem. (n.d.). Manumycin A Product Datasheet (AG-CN2-2000-M005). View Source
